molecular formula C10H18N4 B13679151 2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile

2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile

Cat. No.: B13679151
M. Wt: 194.28 g/mol
InChI Key: BJOKARROVXSCSV-UHFFFAOYSA-N
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Description

2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile is a complex organic compound that features a hydrazinyl group and two nitrile groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile typically involves the reaction of 2-cyanobutan-2-yl hydrazine with 2-methylbutanenitrile under controlled conditions. The reaction is usually carried out in an organic solvent such as tetrahydrofuran or 1,4-dioxane, and may require a base catalyst to proceed efficiently .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile can undergo various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitrile groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles such as amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield primary amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 2-cyanobutan-2-yl 4-chloro-3,5-dimethyl-1H-pyrazole-1-carbodithioate
  • 2-cyanopropan-2-yl benzodithioate
  • 2-cyanopropan-2-yl N-methyl-N-(pyridin-4-yl)carbamodithioate

Uniqueness

2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile is unique due to its specific structural features, such as the presence of both hydrazinyl and nitrile groups.

Properties

IUPAC Name

2-[2-(2-cyanobutan-2-yl)hydrazinyl]-2-methylbutanenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N4/c1-5-9(3,7-11)13-14-10(4,6-2)8-12/h13-14H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJOKARROVXSCSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#N)NNC(C)(CC)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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